2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride
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Overview
Description
Scientific Research Applications
Antifungal Activity
Tetrazole derivatives, including compounds similar to 2-(2H-Tetrazol-5-yl)propan-2-amine hydrochloride, have shown effectiveness against Candida albicans. One study found that certain tetrazole derivatives displayed significant inhibitory effects on fungal growth with minimal cytotoxicity towards epithelial cells, suggesting potential as antifungal agents (Bondaryk, Łukowska-Chojnacka, & Staniszewska, 2015).
DNA Interaction
Research has explored the interaction of tetrazole-based ligands with DNA. In one study, metal complexes derived from tetrazole ligands demonstrated significant nuclease activity, suggesting potential applications in DNA cleavage studies (Babu et al., 2017).
Metabolic Stability
A series of tetrazole derivatives were synthesized and tested for their metabolic stability, providing insights into the structural modifications that can enhance metabolic resistance. These findings are crucial for the development of more stable drug candidates (Garzinsky et al., 2018).
Photodegradation Studies
Tetrazoles have wide applications in pharmaceuticals and defense. A study on the photodegradation of bis(1H-tetrazol-5-yl)amine in water revealed insights into its degradation pathways, important for assessing the environmental impact of such compounds (Halasz, Hawari, & Perreault, 2020).
Enzymatic Hydrolysis
The enzymatic hydrolysis of tetrazole-containing esters was studied, with specific lipases enabling high optical purities and excellent enantioselectivity. This research has implications for the synthesis of optically active pharmaceuticals (Łukowska-Chojnacka & Mierzejewska, 2014).
Energetic Materials
Tetrazole-based molecules, including 2-(2H-Tetrazol-5-yl)propan-2-amine hydrochloride, have been investigated for their potential in nitrogen-rich gas generators. Their energetic properties were studied, contributing to the development of high-performance materials (Srinivas, Ghule, & Muralidharan, 2014).
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various enzymes and receptors in organisms .
Mode of Action
It’s known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions . This interaction can lead to a wide range of biological properties .
Biochemical Pathways
Tetrazole derivatives are known to exhibit a broad range of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
It’s known that tetrazole acid containing compounds have been attributed to enterohepatic recirculation mechanisms, which could impact their bioavailability .
Result of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral effects .
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c1-4(2,5)3-6-8-9-7-3;/h5H2,1-2H3,(H,6,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPKSFIHSXJCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NNN=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1874211-60-5 |
Source
|
Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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